Nicardipine

概要

説明

ニカルジピンは、ジヒドロピリジン系に属する強力なカルシウムチャンネルブロッカーです。主に高血圧と狭心症の治療に使用されます。 血管平滑筋と心筋へのカルシウムイオンの流入を阻害することにより、ニカルジピンは血管拡張を引き起こし、血圧を下げ、胸の痛みを軽減するのに役立ちます .

2. 製法

合成経路と反応条件: ニカルジピンは、3-ニトロベンズアルデヒドとメチルアセト酢酸を縮合させてジヒドロピリジン中間体を生成する、複数段階のプロセスで合成されます。 この中間体は、エステル化とアミノ化などのさらなる反応を受けて、ニカルジピンを生成します .

工業生産方法: ニカルジピンの工業生産には、高収率と高純度を確保するために反応条件を最適化することが含まれます。これには、温度、pH、および反応を促進するための特定の触媒の使用を制御することが含まれます。 最終製品は、結晶化と濾過プロセスで精製されます .

反応の種類:

酸化: ニカルジピンは、特にジヒドロピリジン環で酸化反応を受ける可能性があり、ピリジン誘導体の形成につながります。

還元: ニカルジピンの還元は、ニトロ基で起こり、アミンに変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムと触媒的水素化などの還元剤が使用されます。

主な生成物:

酸化: ピリジン誘導体。

還元: アミノ誘導体。

置換: さまざまな置換エステルとアミド.

4. 科学研究への応用

ニカルジピンは、科学研究において幅広い用途があります。

化学: カルシウムチャンネルブロッカーとその他の分子との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞内カルシウムシグナル伝達への影響とその神経保護における潜在的な役割について調査されています。

医学: 高血圧、狭心症、その他の心臓血管疾患の治療における治療効果について広く研究されています。

準備方法

Synthetic Routes and Reaction Conditions: Nicardipine is synthesized through a multi-step process involving the condensation of 3-nitrobenzaldehyde with methyl acetoacetate to form a dihydropyridine intermediate. This intermediate undergoes further reactions, including esterification and amination, to yield this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions. The final product is purified through crystallization and filtration processes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction of this compound can occur at the nitro group, converting it to an amine.

Substitution: this compound can participate in nucleophilic substitution reactions, especially at the ester groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted esters and amides.

科学的研究の応用

Nicardipine is a calcium channel blocker used in various clinical settings. Some applications include the treatment of hypertension, vasospasm following subarachnoid hemorrhage, and neuroinflammatory responses .

Scientific Research Applications

- Cerebral Vasospasm: this compound prolonged-release implants (NPRIs) have been used since October 1999 to prevent vasospasm in patients with subarachnoid hemorrhage . NPRIs are applied to patients with thick clots to reduce the incidence of cerebral vasospasm .

- Neuroinflammation: this compound can inhibit microglia-related neuroinflammatory responses . It has been shown to inhibit microglial cell migration, the release of nitric oxide, and the expression of iNOS and COX-2 . this compound also inhibits microglial activation by peptidoglycan and reduces intracellular IL-6 and TNF-α expression in the brains of mice .

- Hypertension: Intravenous this compound is effective and safe for controlling blood pressure in patients with severe hypertension . It helps achieve therapeutic goals for diastolic and systolic blood pressure . this compound is also effective in patients with end-organ damage, such as left ventricular hypertrophy, retinopathy, and renal insufficiency .

- Interaction with NSAIDs: The effectiveness of antihypertensive drugs like this compound can be affected by the co-administration of non-steroidal anti-inflammatory drugs (NSAIDs) .

- Essential Hypertension: this compound is used to treat essential hypertension in both diabetic and non-diabetic patients .

- Angina: this compound has shown statistically significant improvement in exercise tolerance and time to onset of angina, as well as clinical improvement in patients .

作用機序

ニカルジピンは、血管平滑筋と心筋のL型カルシウムチャネルを介したカルシウムイオンの流入を阻害することで、その効果を発揮します。この阻害は、血管拡張、末梢抵抗の低下、および心筋酸素要求量の減少につながります。 主な分子標的はL型カルシウムチャネルであり、関連する経路には細胞内カルシウムレベルとサイクリックアデノシン一リン酸(cAMP)シグナル伝達の調節が含まれます .

類似化合物:

ニフェジピン: 同様の血管拡張効果を持つ別のジヒドロピリジンカルシウムチャンネルブロッカーですが、作用時間は短いです。

アムロジピン: ニカルジピンに比べて作用開始が遅く、作用時間が長いジヒドロピリジンです。

フェロジピン: 作用は似ていますが、薬物動態が異なります

ニカルジピンの独自性: ニカルジピンは、脳血管と冠動脈に特異的に作用するため、脳血管攣縮や冠動脈疾患などの治療に特に効果的です。 比較的迅速な作用開始と中程度の作用時間の長さも、ニカルジピンを他のカルシウムチャンネルブロッカーと区別する特徴です .

ニカルジピンの多様性とさまざまな治療分野における有効性は、臨床および研究の両方の設定において貴重な化合物となっています。

類似化合物との比較

Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects but a shorter duration of action.

Amlodipine: A longer-acting dihydropyridine with a slower onset of action compared to Nicardipine.

Felodipine: Similar in action but with a different pharmacokinetic profile

Uniqueness of this compound: this compound is unique due to its specific action on cerebral and coronary arteries, making it particularly effective in treating conditions like cerebral vasospasm and coronary artery disease. Its relatively rapid onset and intermediate duration of action also distinguish it from other calcium channel blockers .

This compound’s versatility and effectiveness in various therapeutic areas make it a valuable compound in both clinical and research settings.

生物活性

Nicardipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina. Its biological activity extends beyond cardiovascular effects, demonstrating neuroprotective properties and anti-inflammatory effects in various studies. This article explores the multifaceted biological activities of this compound, including its mechanisms of action, therapeutic applications, and significant research findings.

This compound functions by inhibiting the influx of extracellular calcium through L-type calcium channels in myocardial and vascular smooth muscle cells. This inhibition leads to:

- Vasodilation : Decreased intracellular calcium levels result in relaxation of vascular smooth muscle, which lowers systemic blood pressure.

- Increased Oxygen Delivery : Dilation of coronary arteries enhances oxygen supply to myocardial tissues, beneficial in angina management.

- Reduced Afterload : By decreasing systemic vascular resistance, this compound reduces the workload on the heart.

Pharmacokinetics

- Absorption : this compound is completely absorbed after oral administration but undergoes saturable first-pass metabolism, resulting in a systemic bioavailability of approximately 35% after a 30 mg dose .

- Volume of Distribution : The volume of distribution is about 8.3 L/kg, indicating extensive tissue uptake.

- Protein Binding : this compound exhibits high protein binding (>95%), which influences its distribution and elimination .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective role of this compound in models of neurodegeneration. For instance:

-

Inhibition of Apoptosis : this compound has been shown to protect SH-SY5Y neuronal cells from rotenone-induced apoptosis by inhibiting the phosphorylation of JNK and p38 MAPK pathways, which are critical in cell death signaling .

Concentration (μM) Cell Viability (%) 0.1 61.8 ± 4.1 0.5 69.9 ± 4.5 1 80.5 ± 1.3 5 91.8 ± 1.6

Anti-Inflammatory Effects

This compound's anti-inflammatory properties have been demonstrated in various experimental models:

- Microglial Activation : In murine BV-2 microglia, this compound significantly inhibited microglial activation and migration induced by inflammatory stimuli such as LPS and IFN-γ . It also reduced the expression of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Case Studies and Research Findings

- Study on Neuroinflammation :

- Cardiovascular Benefits :

- Oxidative Stress Normalization :

特性

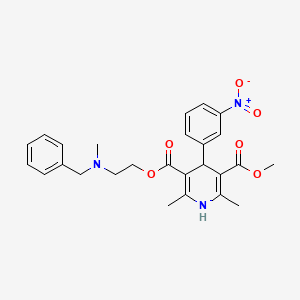

IUPAC Name |

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBHBTPTTSWHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023363 | |

| Record name | Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.47e-03 g/L | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, nicardipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

55985-32-5 | |

| Record name | Nicardipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55985-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055985325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5312222S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-138 °C, 136 - 138 °C | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nicardipine?

A1: this compound is a dihydropyridine calcium antagonist, primarily acting on L-type calcium channels found on vascular smooth muscle cells. [, , , , ] By blocking these channels, this compound inhibits the influx of calcium ions, leading to vasodilation. [, , ]

Q2: What are the downstream effects of this compound's interaction with its target?

A2: The primary downstream effect of this compound's action is the relaxation of vascular smooth muscle, resulting in vasodilation. This effect is observed in both large and small arteries, including coronary, cerebral, and peripheral arteries. [, , , , ]

Q3: Does this compound affect neuronal function?

A3: Research suggests that this compound might affect neuronal function in the context of ischemia. A study using somatosensory evoked potentials (SEP) in stroke patients found that this compound prolonged the latencies of short-latency SEP components in the affected hemisphere, suggesting potential impairment of neuronal function in the ischemic zone. []

Q4: Does this compound affect the renin-angiotensin-aldosterone system?

A4: Studies investigating the acute effects of this compound in hypertensive patients revealed that while it effectively lowers blood pressure, it can also lead to an increase in plasma renin activity (PRA), particularly in salt-resistant individuals. [] This effect is attributed to the baroreflex mechanism activated by the drug-induced decrease in blood pressure. []

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: The molecular formula of this compound hydrochloride is C26H29N3O6 · HCl, and its molecular weight is 515.99 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not offer specific spectroscopic data for this compound.

Q7: Are there studies on material compatibility, stability, and catalytic properties of this compound?

A7: The provided research papers primarily focus on this compound's pharmacological properties and clinical applications. Information about material compatibility, stability in various conditions outside biological contexts, and catalytic properties is not available in these papers.

Q8: Are there computational chemistry studies, QSAR models, or SAR information available for this compound?

A8: The provided papers primarily focus on the clinical and pharmacological aspects of this compound. They do not include details on computational chemistry studies, QSAR models, or specific SAR information.

Q9: What is known about the stability and formulation of this compound?

A9: this compound hydrochloride, the salt form used in formulations, is known to have low solubility in biological fluids, leading to poor bioavailability after oral administration. [] To address this, researchers have explored solid dispersion techniques using carriers like HPβCD, GMS, and PEG4000 to enhance its solubility and dissolution rate. []

Q10: What about SHE regulations regarding this compound?

A10: The provided research papers do not provide specific details regarding SHE (Safety, Health, and Environment) regulations for this compound.

Q11: What is the pharmacokinetic profile of this compound?

A11: this compound undergoes significant first-pass hepatic metabolism after oral administration, resulting in dose-dependent bioavailability. [] It exhibits high protein binding, primarily to lipoproteins, orosomucoid, albumin, and erythrocytes. [] this compound also partitions into erythrocytes. []

Q12: Does this compound interact with other drugs?

A13: Research shows that this compound can inhibit CYP2D6, a drug-metabolizing enzyme. [] In a study involving healthy volunteers, co-administration of this compound with Metoprolol, a beta-blocker metabolized by CYP2D6, resulted in a small increase in Metoprolol plasma concentration in individuals identified as extensive metabolizers. []

Q13: What in vitro models have been used to study this compound's effects?

A14: In vitro studies utilized bovine carotid artery endothelial cells to investigate this compound's impact on angiogenesis. [] Findings indicated that this compound suppressed tube formation and migration of these cells, suggesting potential anti-angiogenic properties. []

Q14: What animal models have been used to study this compound?

A15: Research utilized a rabbit model of subarachnoid hemorrhage (SAH) to investigate the effects of this compound on cerebral vasospasm. [] The study involved intravenous and intracisternal administration of this compound and examined its impact on the caliber of the basilar artery. []

Q15: Are there clinical trials investigating the efficacy of this compound?

A16: Numerous clinical trials have investigated this compound's efficacy in various conditions, including hypertension, angina, and cerebral vasospasm. [, , , , , , , ] A significant trial evaluated its potential in preventing cerebral infarction in patients with a history of transient ischemic attacks or stroke. []

Q16: Is there information available on resistance, cross-resistance, toxicology, drug delivery strategies, or biomarkers related to this compound?

A16: While the provided research discusses various aspects of this compound, they do not contain specific information about resistance mechanisms, cross-resistance with other drugs, detailed toxicology profiles, targeted drug delivery strategies, or identified biomarkers for this compound therapy.

Q17: What analytical methods are used to study this compound?

A18: The provided research papers mention the use of techniques like high-performance liquid chromatography (HPLC) to measure this compound concentrations in biological samples. [, ]

Q18: Are there studies on this compound's dissolution and solubility?

A19: this compound hydrochloride's low solubility in biological fluids poses a challenge for its bioavailability. [] Researchers are actively exploring solutions like solid dispersions with carriers to improve its dissolution rate and, consequently, its efficacy after oral administration. []

Q19: What about quality control and assurance regarding this compound?

A19: The research papers primarily focus on the scientific and clinical aspects of this compound. Specific details about quality control and assurance measures implemented during its development, manufacturing, and distribution are not included.

Q20: Is there information available on the immunogenicity, drug transporter interactions, or biocompatibility of this compound?

A20: The provided research primarily focuses on the pharmacological and clinical effects of this compound. Information regarding its potential to induce immune responses, interactions with drug transporters, and comprehensive biocompatibility assessments are not included in these studies.

Q21: What are the alternatives to this compound and their comparisons?

A22: The research mentions other calcium channel blockers like Nifedipine and dihydropyridines as alternatives to this compound, particularly in treating hypertension and angina. [, , , ] While similar in efficacy, each drug may have a different adverse effect profile and require different dosing regimens. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。